molecular formula C17H11F3N2O3 B2610425 2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde CAS No. 339018-54-1

2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde

Cat. No.: B2610425
CAS No.: 339018-54-1
M. Wt: 348.281
InChI Key: WWAKQRYDUYTNGI-UHFFFAOYSA-N
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Description

2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde typically involves multiple steps, including the formation of the quinazoline core and the introduction of the trifluoromethyl group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the selection of appropriate solvents and catalysts is crucial to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the methoxy or trifluoromethyl groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The quinazoline moiety can form hydrogen bonds and π-π interactions with aromatic residues, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(trifluoromethyl)phenol
  • 2-Methoxy-4-(trifluoromethyl)benzaldehyde
  • 2-Methoxy-4-(trifluoromethyl)aniline

Uniqueness

Compared to similar compounds, 2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde stands out due to the presence of the quinazoline moiety, which imparts unique chemical and biological properties. This structural feature enhances its potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-methoxy-4-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c1-24-14-8-11(7-6-10(14)9-23)25-15-12-4-2-3-5-13(12)21-16(22-15)17(18,19)20/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAKQRYDUYTNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648939
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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